3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid
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Overview
Description
Synthesis Analysis
The synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, which are structurally related to the compound , has been achieved through an innovative method. This method involves the ring annulation of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide under neutral conditions. This one-step procedure provides a facile and direct synthetic entry to these derivatives, suggesting that similar methodologies could potentially be applied to the synthesis of 3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid .
Molecular Structure Analysis
The molecular structure of the related compounds synthesized in the study includes a 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid core. This core is crucial as it shares similarities with the hydroxy and pyrrole components of the target compound. The structural confirmation of these derivatives was not detailed in the provided data, but typically, such confirmation could be achieved using techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis .
Chemical Reactions Analysis
In a related study, acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones were synthesized. These derivatives were obtained by acetylating compounds with phenyl and alkyl substituents using a mixture of acetic acid and polyphosphoric acid. Additionally, iodination was achieved using iodine and anhydrous sodium carbonate in boiling dioxane. These reactions indicate that the acetyl group in the target compound could potentially be introduced through similar acetylation reactions, and the presence of halogen substituents could be introduced via halogenation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound could be similar to those of the 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives and the acetyl and iodo derivatives synthesized in the studies. These properties are typically characterized using various analytical techniques such as melting point determination, solubility testing in different solvents, and thermal analysis. However, specific data on the physical and chemical properties of the target compound were not provided in the abstracts .
properties
IUPAC Name |
3-[3-acetyl-4-hydroxy-5-oxo-2-(4-propan-2-ylphenyl)-2H-pyrrol-1-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-10(2)12-4-6-13(7-5-12)16-15(11(3)20)17(23)18(24)19(16)9-8-14(21)22/h4-7,10,16,23H,8-9H2,1-3H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYIRYJQVBFYET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCC(=O)O)O)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389727 |
Source
|
Record name | 3-{3-Acetyl-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-35-6 |
Source
|
Record name | 3-Acetyl-2,5-dihydro-4-hydroxy-2-[4-(1-methylethyl)phenyl]-5-oxo-1H-pyrrole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436088-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{3-Acetyl-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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